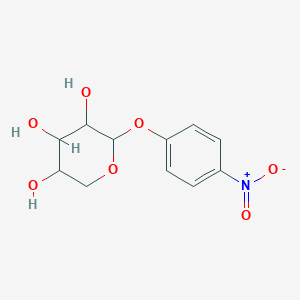

4-Nitrophenyl beta-D-xyloside

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl α-D-xylopyranoside typically involves the reaction of 4-nitrophenol with α-D-xylopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like methanol or ethanol at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Nitrophenyl α-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl α-D-xylopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by α-xylosidase, resulting in the formation of 4-nitrophenol and D-xylose.

Oxidation: Can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group to an amino group.

Common Reagents and Conditions

Hydrolysis: α-xylosidase enzyme, aqueous buffer solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: 4-nitrophenol and D-xylose.

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Applications De Recherche Scientifique

Enzymatic Assays

Substrate for β-Xylosidase Activity Measurement

PNP-Xyl serves as a chromogenic substrate for the measurement of β-xylosidase activity. This enzyme plays a crucial role in the degradation of xylan, a major component of plant cell walls. The hydrolysis of PNP-Xyl by β-xylosidase releases 4-nitrophenol, which can be quantified colorimetrically at 405 nm. This application is vital in various fields such as agriculture, where understanding xylan degradation can enhance biofuel production and improve animal feed digestibility .

Comparison of Substrates for Enzyme Activity

The following table summarizes the properties and applications of different chromogenic substrates used in enzymatic assays:

| Substrate | Enzyme Target | Colorimetric Measurement | Applications |

|---|---|---|---|

| 4-Nitrophenyl beta-D-xyloside | β-Xylosidase | 405 nm | Plant cell wall research, biofuel production |

| 4-Nitrophenyl beta-D-glucopyranoside | β-Glucosidase | 405 nm | Biochemical assays, diagnostics |

| 4-Nitrophenyl beta-D-galactopyranoside | β-Galactosidase | 405 nm | Glycobiology studies |

Proteoglycan Synthesis Inhibition Studies

PNP-Xyl has been investigated for its role as a selective inhibitor of proteoglycan synthesis. In vitro studies using rat liver fat-storing cell cultures have demonstrated that PNP-Xyl can inhibit cell proliferation and glycosaminoglycan (GAG) synthesis in a dose-dependent manner. Notably, at lower concentrations (around 0.1 mM), PNP-Xyl initially stimulates GAG formation but subsequently inhibits it at higher concentrations (approximately 0.5 mM) .

Case Study: Effects on Cell Cultures

- Objective : To understand the metabolic effects of PNP-Xyl on proteoglycan synthesis.

- Methodology : Rat liver fat-storing cell cultures were treated with varying concentrations of PNP-Xyl.

- Findings :

- At 1.9 mM concentration, PNP-Xyl inhibited cell proliferation by approximately 50%.

- Higher concentrations resulted in disorganization of cytoskeletal filaments without causing toxic damage.

- : The study suggests that PNP-Xyl may have significant implications for understanding proteoglycan metabolism and its associated cellular functions.

Research and Diagnostic Applications

Beyond its use as an enzymatic substrate, PNP-Xyl is also employed in various diagnostic applications due to its ability to provide insights into enzyme activities associated with metabolic disorders. The compound's specificity allows researchers to utilize it effectively in developing assays that can distinguish between different glycosidase activities.

Mécanisme D'action

4-Nitrophenyl α-D-xylopyranoside acts as a substrate for α-xylosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol and D-xylose . The reaction mechanism involves the formation of a covalent intermediate between the enzyme and the substrate, followed by the cleavage of the glycosidic bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitrophenyl β-D-xylopyranoside

- 4-Nitrophenyl α-D-glucopyranoside

- 4-Nitrophenyl β-D-galactopyranoside

Uniqueness

4-Nitrophenyl α-D-xylopyranoside is unique due to its specific interaction with α-xylosidase, making it a valuable tool for studying the enzyme’s activity and specificity . Its chromogenic properties also allow for easy detection and quantification of enzymatic reactions .

Activité Biologique

Overview

4-Nitrophenyl beta-D-xyloside (PNPX) is a synthetic compound widely recognized for its role as a substrate in enzymatic assays, particularly for the enzyme β-xylosidase. This compound has garnered attention in biochemical research due to its significant biological activities, including effects on glycosaminoglycan synthesis and cellular proliferation.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.22 g/mol

- CAS Number : 2001-96-9

- Purity : > 98%

- Solubility : Soluble in methanol and other organic solvents

This compound primarily functions as a chromogenic substrate for β-xylosidase. Upon hydrolysis by this enzyme, it releases 4-nitrophenol, which can be quantified spectrophotometrically. This reaction is crucial for studying the activity of β-xylosidase in various biological contexts, particularly in the breakdown of xylan, a major component of plant cell walls .

Enzymatic Activity

PNPX is utilized extensively in enzymatic assays to measure β-xylosidase activity. The hydrolysis of PNPX not only indicates enzyme activity but also facilitates the study of carbohydrate metabolism pathways .

Effects on Glycosaminoglycan Synthesis

Research indicates that PNPX can stimulate the synthesis of glycosaminoglycans (GAGs) in cultured cells. For instance, a study involving rat liver fat-storing cell cultures demonstrated that low concentrations of PNPX initially stimulated GAG formation, but higher concentrations led to inhibition of synthesis and cellular proliferation .

Inhibition Studies

Inhibition studies have shown that PNPX can affect cell proliferation. Specifically, it was found that PNPX and its aglycone, p-nitrophenol (PNP), inhibited the proliferation of fat-storing cells in a dose-dependent manner. The 50% inhibition concentration for PNPX was approximately 1.9 mM, while PNP showed an even lower IC50 at about 0.6 mM . Notably, these effects were reversible after the removal of the compound.

Study on Glomerular Proteoglycans

A significant study explored the impact of PNPX on glomerular extracellular matrices. It was found that PNPX influenced the composition and synthesis of glomerular proteoglycans, which are critical for kidney function and structure . The implications of these findings suggest potential therapeutic avenues for conditions involving extracellular matrix dysregulation.

Stimulation of Chondroitin Sulfate Synthesis

Another relevant study reported that xylosides, including PNPX, stimulated the synthesis of free chondroitin sulfate chains in various cultured cells. This effect highlights the compound's potential role in enhancing proteoglycan production, which is essential for maintaining tissue integrity and function .

Comparison with Similar Compounds

| Compound Name | Enzyme Target | Biological Activity |

|---|---|---|

| This compound (PNPX) | β-Xylosidase | Substrate; stimulates GAG synthesis |

| 4-Nitrophenyl α-D-glucopyranoside | α-Glucosidase | Substrate; involved in carbohydrate metabolism |

| 4-Nitrophenyl β-D-galactopyranoside | β-Galactosidase | Substrate; used in various enzymatic assays |

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9 | |

| Record name | MLS003171270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.